(E)-[amino-(hydroxyamino)methylidene]-(6-methylpyridin-2-yl)azanium;hydrogen sulfate
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Overview
Description
(E)-[amino-(hydroxyamino)methylidene]-(6-methylpyridin-2-yl)azanium;hydrogen sulfate is a complex organic compound with a unique structure that includes both amino and hydroxyamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[amino-(hydroxyamino)methylidene]-(6-methylpyridin-2-yl)azanium;hydrogen sulfate typically involves multi-step organic reactions. The initial step often includes the formation of the pyridine ring, followed by the introduction of the amino and hydroxyamino groups through nucleophilic substitution reactions. The final step involves the formation of the azanium ion and its subsequent reaction with hydrogen sulfate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-[amino-(hydroxyamino)methylidene]-(6-methylpyridin-2-yl)azanium;hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, amines, and substituted pyridines.
Scientific Research Applications
(E)-[amino-(hydroxyamino)methylidene]-(6-methylpyridin-2-yl)azanium;hydrogen sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-[amino-(hydroxyamino)methylidene]-(6-methylpyridin-2-yl)azanium;hydrogen sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.
Uniqueness
(E)-[amino-(hydroxyamino)methylidene]-(6-methylpyridin-2-yl)azanium;hydrogen sulfate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(E)-[amino-(hydroxyamino)methylidene]-(6-methylpyridin-2-yl)azanium;hydrogen sulfate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O.H2O4S/c1-5-3-2-4-6(9-5)10-7(8)11-12;1-5(2,3)4/h2-4,12H,1H3,(H3,8,9,10,11);(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQURXANOYFGBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)[NH+]=C(N)NO.OS(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)/[NH+]=C(\N)/NO.OS(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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